N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C16H15Cl3N2O4S and its molecular weight is 437.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.981811 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osteoclastogenesis Inhibition and Potential for Osteoporosis Treatment
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), demonstrated osteoclast inhibitory activity, suggesting a therapeutic potential for postmenopausal osteoporosis. PMSA treatment inhibited receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells. Specifically, PMSA variants inhibited signaling pathways crucial for osteoclast differentiation, highlighting their potential as therapeutic agents for osteoporosis (Eunjin Cho et al., 2020).
Synthetic Utility in Organic Chemistry
Research into Weinreb amide-based synthetic equivalents has shown convenient access to 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, demonstrating the compound's utility in organic synthesis. The study developed new synthetic equivalents based on WA functionality for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline, through a series of reactions including N-benzylation and addition of arylmagnesium halide, showcasing the compound's versatility in organic chemistry (Harikrishna Kommidi et al., 2010).
Role in Drug Discovery and Development
The compound has been part of studies focusing on the docking and crystal structure of tetrazole derivatives to understand their interaction within the active site of the cyclooxygenase-2 enzyme. This research is crucial for the development of COX-2 inhibitors, indicating the compound's importance in the discovery and development of new drugs (B. Al-Hourani et al., 2015).
Environmental Impact Studies
The compound is involved in studies related to the environmental impact of pesticides, herbicides, and insecticides. Research on the interaction of selected insecticide-herbicide combinations on soybeans indicates its relevance in understanding the synergistic effects of chemical combinations on agricultural crops and their potential environmental impact (R. Hayes et al., 1979).
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O4S/c1-25-14-7-6-10(8-12(14)18)21(26(2,23)24)9-15(22)20-13-5-3-4-11(17)16(13)19/h3-8H,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOZBVMHZMGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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